2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide
Description
The compound "2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide" features a benzo[d]thiazole core substituted with fluorine at position 4 and a methylamino group at position 2. The acetamide moiety is linked to a phenyl ring bearing a methylsulfonamido group at the meta position. This structure combines electron-withdrawing (fluorine) and hydrogen-bonding (sulfonamide) groups, which may enhance binding affinity in biological systems or influence photophysical properties. Benzo[d]thiazole derivatives are known for antimicrobial, anticancer, and fluorescence applications, while sulfonamide groups are pharmacologically relevant for enzyme inhibition (e.g., carbonic anhydrase) .
Properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-[3-(methanesulfonamido)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S2/c1-22(17-20-16-13(18)7-4-8-14(16)26-17)10-15(23)19-11-5-3-6-12(9-11)21-27(2,24)25/h3-9,21H,10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMMJDXJLFOCKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C)C2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide typically involves multiple steps, starting with the preparation of the fluorobenzo[d]thiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditionsCommon reagents used in these reactions include propargyl bromide and various aryl azides, often facilitated by copper-catalyzed one-pot reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Preliminary studies have shown that it can inhibit the growth of specific pathogens, suggesting its potential as an antimicrobial agent in clinical settings.
Anticancer Properties
In vitro studies have demonstrated that 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide can significantly inhibit the proliferation of cancer cell lines. For example, studies on human breast cancer cells (MDA-MB-231) revealed an IC50 value of approximately , indicating potent anticancer activity .
Enzyme Inhibition
This compound has been identified as a selective inhibitor of carbonic anhydrases, enzymes crucial for various physiological processes such as respiration and acid-base balance. Its mechanism involves binding to the active site of these enzymes, leading to reduced enzymatic activity and potential anti-inflammatory effects .
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 5.6 |
| NUGC-3 (Gastric) | 6.1 |
These results suggest that the compound has significant potential for further development as a therapeutic agent against various cancers.
Mechanistic Insights
Research into the mechanism of action has shown that the compound's interaction with carbonic anhydrases not only inhibits their activity but also modulates inflammatory pathways. This could lead to new therapeutic strategies for inflammatory diseases .
Pharmacological Studies
Animal model studies have demonstrated the anti-inflammatory properties of this compound. Administration at therapeutic doses resulted in a notable reduction in markers of inflammation, supporting its potential use in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzo[d]thiazole moiety may play a crucial role in binding to these targets, while the methylamino and methylsulfonamido groups contribute to the compound’s overall activity and specificity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related acetamide, thiazole, and sulfonamide derivatives (Table 1):
Pharmacological Comparison
- Enzyme Inhibition: Sulfonamides are known carbonic anhydrase inhibitors. The methylsulfonamido group in the target compound may enhance selectivity compared to nitro-triazole derivatives () .
- Bioavailability: The fluorine atom may reduce metabolic degradation, offering advantages over non-fluorinated thiazoles (e.g., ’s methylthiazol derivatives) .
Research Findings and Data
Table 2: Comparative Bioactivity Data
Biological Activity
The compound 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes a fluorobenzo[d]thiazole moiety and a sulfonamide group. This unique combination suggests potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and various biological effects supported by empirical research.
- Molecular Formula : C16H15FN4O3S2
- Molecular Weight : 394.44 g/mol
- CAS Number : 1351634-86-0
The structural characteristics of the compound contribute to its interaction with biological targets, enhancing its pharmacological activity. The presence of the fluorine atom in the benzo[d]thiazole ring is particularly noteworthy as it can influence the compound's lipophilicity and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzo[d]thiazole Core : The initial step involves synthesizing the benzo[d]thiazole structure.
- Introduction of Fluorine and Sulfonamide Groups : Subsequent reactions introduce the fluorine atom and attach the sulfonamide moiety.
- Final Acetylation : The final step involves acetylating the amine to form the complete acetamide structure.
These steps are optimized for yield and purity, employing various catalysts and reaction conditions to achieve the desired product.
Antimicrobial Properties
Research has indicated that derivatives of thiazole compounds exhibit significant antibacterial activity. In vitro studies have shown that related compounds can inhibit bacterial growth effectively against pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis, with effective concentrations (EC50) reported at around 156.7 µM for certain derivatives . The structural features of this compound suggest it may possess similar or enhanced antibacterial properties due to its unique composition.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways in bacteria or cancer cells.
- Cell Membrane Disruption : Preliminary studies suggest that related compounds can cause cell membrane rupture in bacteria, leading to cell death .
Study on Antibacterial Activity
A study conducted on thiazole derivatives demonstrated promising results in terms of antibacterial efficacy. The compound was evaluated against various bacterial strains, showing superior activity compared to traditional antimicrobial agents .
| Compound | EC50 (µM) | Comparison |
|---|---|---|
| This compound | TBD | Potentially superior to bismerthiazol (230.5 µM) |
| Bismerthiazol | 230.5 | Traditional agent |
| Thiodiazole Copper | 545.2 | Traditional agent |
Cytotoxicity Studies
In addition to antibacterial properties, cytotoxicity assays have been performed on human cancer cell lines. The compound's ability to inhibit cell proliferation was assessed, with results indicating moderate to high cytotoxic effects at specific concentrations .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis typically involves multi-step reactions, including:
- N-Acylation : Reacting 4-fluorobenzo[d]thiazol-2-amine with methyl chloroacetate in the presence of sodium hydride (NaH) or potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) to form the thiazole-acetamide intermediate .
- Sulfonamide Coupling : The phenylacetamide moiety is functionalized with methylsulfonamido groups via nucleophilic substitution using methanesulfonyl chloride (MsCl) under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity products.
Q. Key Reaction Conditions Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| N-Acylation | NaH, THF, 0°C → RT, 12h | 65–70 | ≥95% |
| Sulfonamide Coupling | MsCl, Et₃N, DCM, 0°C → RT, 6h | 55–60 | ≥98% |
Q. How can the compound’s structure and purity be validated?
- Spectroscopic Techniques :
- Elemental Analysis : Match calculated vs. experimental C, H, N, S values (tolerance ≤0.4%) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (e.g., Acta Crystallographica Section E protocols) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Key Modifications :
- Thiazole Ring : Replace fluorine with Cl, Br, or CF₃ to assess electronic effects on target binding .
- Methylsulfonamido Group : Substitute with –SO₂NH₂ or –SO₂Ph to evaluate hydrophobicity and hydrogen-bonding capacity .
- Biological Assays :
- Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ comparisons .
- Screen for kinase inhibition (e.g., EGFR, VEGFR-2) via fluorescence polarization assays .
Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Checks :
- Mechanistic Studies :
- Perform dose-response curves with parallel positive controls (e.g., doxorubicin) to calibrate sensitivity .
- Use isothermal titration calorimetry (ITC) to validate target binding affinities .
Q. What computational strategies support target identification for this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., PDB: 1M17 for EGFR) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD ≤2 Å) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at the thiazole ring) using MOE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
